
2-Fluoro-4-(2-thienyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(2-thienyl)aniline is an organic compound that features a fluorine atom and a thienyl group attached to an aniline core
準備方法
The synthesis of 2-Fluoro-4-(2-thienyl)aniline can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the direct fluorination of 4-(2-thienyl)aniline using appropriate fluorinating agents.
化学反応の分析
2-Fluoro-4-(2-thienyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or thienyl positions, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
科学的研究の応用
2-Fluoro-4-(2-thienyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 2-Fluoro-4-(2-thienyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor binding, and signal transduction .
類似化合物との比較
2-Fluoro-4-(2-thienyl)aniline can be compared to other similar compounds, such as:
2-Fluoroaniline: Lacks the thienyl group, making it less versatile in certain applications.
4-(2-Thienyl)aniline: Lacks the fluorine atom, which can affect its reactivity and binding properties.
Thiophene derivatives: These compounds share the thienyl group but may have different substituents that alter their chemical and biological properties.
The uniqueness of this compound lies in the combination of the fluorine atom and the thienyl group, which imparts distinct chemical reactivity and potential for diverse applications.
特性
分子式 |
C10H8FNS |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
2-fluoro-4-thiophen-2-ylaniline |
InChI |
InChI=1S/C10H8FNS/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6H,12H2 |
InChIキー |
KIEWKBQCVLLFFK-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


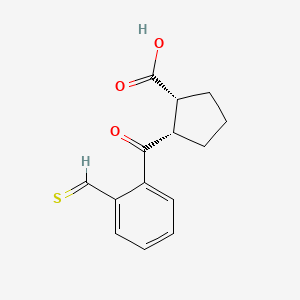
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)
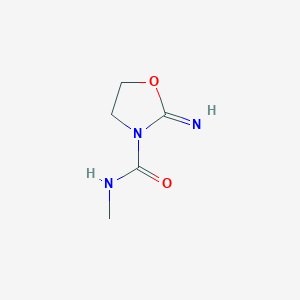

![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
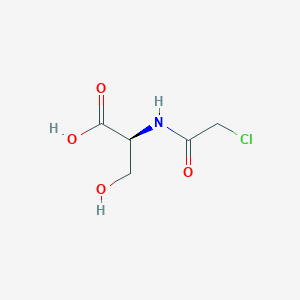

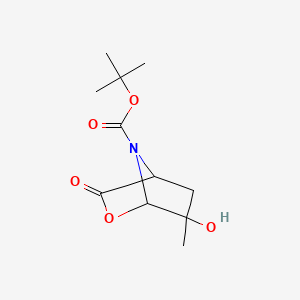
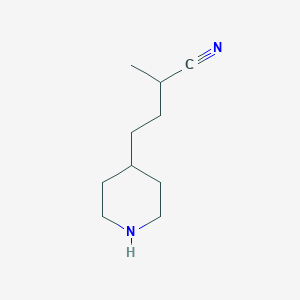

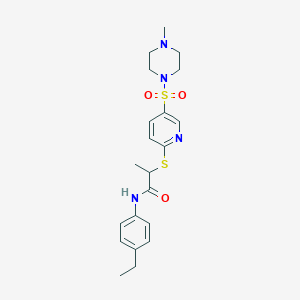
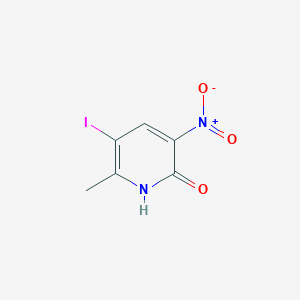
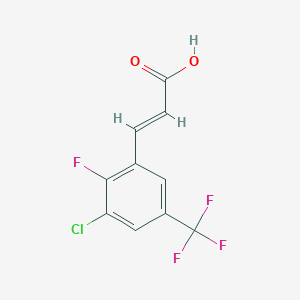
![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
